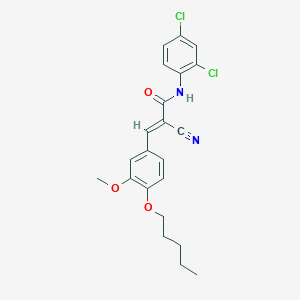
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, also known as CP-945,598, is a chemical compound that belongs to the class of cannabinoid receptor antagonists. This compound is of great interest to the scientific community due to its potential therapeutic applications in various diseases, including obesity, diabetes, and pain.
Wirkmechanismus
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide acts as a selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the central nervous system. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol, bind to CB1 receptors and modulate various physiological processes, including appetite, metabolism, pain perception, and mood. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide blocks the activity of endocannabinoids at the CB1 receptor and thus modulates these physiological processes.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In animal models, (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide can reduce food intake and body weight, improve glucose tolerance and insulin sensitivity, and reduce pain sensitivity. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has also been shown to have antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in lab experiments is its selectivity for the CB1 receptor. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide does not bind to other cannabinoid receptors, such as CB2, and thus avoids any potential off-target effects. However, one of the limitations of using (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide. One area of interest is its potential use in the treatment of other diseases, such as anxiety disorders and addiction. Endocannabinoids are also known to play a role in these diseases, and (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide may have therapeutic potential in modulating their activity.
Another area of research is the development of more potent and selective CB1 receptor antagonists. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has shown promising results in animal models, but its efficacy and safety in humans are still unknown. The development of more potent and selective CB1 receptor antagonists may lead to more effective treatments for obesity, diabetes, and pain.
In conclusion, (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide is a chemical compound that has potential therapeutic applications in various diseases. It acts as a selective antagonist of the CB1 receptor and modulates various physiological processes, including appetite, metabolism, pain perception, and mood. Further research is needed to explore its efficacy and safety in humans and to develop more potent and selective CB1 receptor antagonists.
Synthesemethoden
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide can be synthesized using a multi-step process starting from 2,4-dichlorobenzoic acid. The first step involves the conversion of 2,4-dichlorobenzoic acid to its methyl ester using methanol and sulfuric acid. The resulting methyl ester is then reacted with 3-methoxy-4-pentoxyphenylboronic acid in the presence of a palladium catalyst to obtain the corresponding aryl ketone. The aryl ketone is then reacted with (E)-3-(dimethylamino)acrylonitrile in the presence of a base to obtain (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use in the treatment of obesity and diabetes. (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide acts as a selective cannabinoid receptor antagonist and blocks the activity of endocannabinoids, which are known to play a role in regulating appetite and metabolism. Studies have shown that (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide can reduce food intake and body weight in animal models of obesity and diabetes.
Another area of research is the use of (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in the treatment of pain. Endocannabinoids are also known to play a role in pain perception, and (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide can block their activity at the cannabinoid receptors. Studies have shown that (E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2,4-dichlorophenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O3/c1-3-4-5-10-29-20-9-6-15(12-21(20)28-2)11-16(14-25)22(27)26-19-8-7-17(23)13-18(19)24/h6-9,11-13H,3-5,10H2,1-2H3,(H,26,27)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBWMIUKNOUIFA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2928807.png)


![(3r,5r,7r)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2928816.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2928818.png)

![2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2928821.png)

![4-Thiazolidinone, 5-[[3-chloro-4-[(2S)-2,3-dihydroxypropoxy]phenyl]methylene]-3-(2-methylphenyl)-2-(propylimino)-, (2Z,5Z)-](/img/structure/B2928824.png)


![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2928828.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)